PD-135666

CCK-B Receptor Antagonist Binding Affinity Neuroscience

For B2B procurement managers and senior researchers: PD-135666 is a potent (IC50 0.1 nM) and highly selective (300-fold over CCK-A) CCK-B receptor antagonist, validated for neuroscience and gastric physiology studies. To ensure experimental fidelity and avoid misinterpretation, do not substitute with analogs like PD-140548. Secure this research-exclusive probe today for reliable, reproducible data.

Molecular Formula C33H39N3O5
Molecular Weight 557.7 g/mol
Cat. No. B1679099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-135666
SynonymsPD-135666;  PD 135666;  PD135666.
Molecular FormulaC33H39N3O5
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6
InChIInChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33+/m0/s1
InChIKeyPGOLWKTUHWHYJS-SFMDGOMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(3S)-3-[[(2R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid (PD-135666): A High-Potency CCK-B Receptor Antagonist for Neuroscience and Gastrointestinal Research Procurement


(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid, commonly designated as PD-135666, is a synthetic dipeptoid small molecule that functions as a potent and highly selective antagonist of the cholecystokinin B (CCK-B) receptor . This compound is characterized by a complex chiral structure featuring an adamantyloxycarbonyl-protected amino acid core, an indole moiety, and a phenylbutanoic acid terminus, conferring specific stereochemical and physicochemical properties that govern its receptor interactions . Its primary recognized pharmacological activity is the high-affinity blockade of central and peripheral CCK-B (also known as CCK2) receptors, with a significantly weaker affinity for the CCK-A (CCK1) receptor subtype, establishing it as a valuable molecular probe for dissecting CCK receptor-mediated physiological and pathophysiological processes .

Why (3S)-3-[[(2R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid (PD-135666) Cannot Be Interchanged with Other CCK Receptor Ligands


The cholecystokinin (CCK) receptor family comprises two distinct subtypes, CCK-A (CCK1) and CCK-B (CCK2), which exhibit differential tissue distribution and mediate divergent physiological functions, ranging from gallbladder contraction and pancreatic secretion (CCK-A) to anxiety modulation and gastric acid regulation (CCK-B) [1]. Consequently, the therapeutic and experimental utility of a CCK receptor ligand is critically dependent on its subtype selectivity profile. In-class compounds such as PD-140548 (the enantiomer of PD-135666) and CI-988 exhibit markedly different CCK-A/CCK-B selectivity profiles and potencies . Attempting to substitute PD-135666 with a structurally related analog without precise knowledge of these quantitative selectivity parameters can lead to misinterpretation of experimental outcomes, off-target effects in vivo, and failed replication of established pharmacological findings, thereby compromising the validity of research and increasing procurement and development costs .

Product-Specific Quantitative Evidence Guide: (3S)-3-[[(2R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid (PD-135666) Differentiation from Analogs


Exceptional CCK-B Receptor Affinity Distinguishes PD-135666 from CI-988 and L-365,260

PD-135666 demonstrates exceptionally high affinity for the CCK-B receptor, with an IC50 of 0.1 nM in mouse cerebral cortex, which is a 17-fold improvement over the well-known CCK-B antagonist CI-988 (IC50 = 1.7 nM) and 20-fold greater than L-365,260 (IC50 = 2 nM) . This high potency makes PD-135666 a superior tool for studies requiring maximal receptor occupancy at low concentrations.

CCK-B Receptor Antagonist Binding Affinity Neuroscience

Pronounced CCK-B over CCK-A Subtype Selectivity of PD-135666 Contrasts with Enantiomer PD-140548

PD-135666 exhibits a pronounced selectivity for the CCK-B receptor over the CCK-A receptor, with an IC50 of 30 nM for CCK-A in rat pancreas, yielding a CCK-A/CCK-B selectivity ratio of 300-fold . In stark contrast, its enantiomer PD-140548 displays a reversed selectivity profile, with an IC50 of 2.8 nM for CCK-A and 0.15 nM for CCK-B, resulting in a nearly 19-fold preference for CCK-A . This stereochemistry-driven functional inversion highlights the critical importance of selecting the correct isomer for CCK-B- versus CCK-A-focused research.

Receptor Subtype Selectivity CCK-A Antagonist Pharmacological Tool

Validated In Vivo Anxiolytic Efficacy of PD-135666 in Animal Models Supports Neuroscience Research Applications

PD-135666 has been demonstrated to produce significant anxiolytic-like effects in established animal models of anxiety, providing functional validation of its in vivo target engagement and therapeutic relevance . This in vivo efficacy distinguishes PD-135666 from compounds that exhibit high in vitro potency but fail to translate to behavioral outcomes, confirming its utility as a pharmacological tool for investigating the role of CCK-B receptors in anxiety and stress-related disorders.

Anxiolytic In Vivo Pharmacology Behavioral Neuroscience

Optimal Research and Industrial Application Scenarios for (3S)-3-[[(2R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid (PD-135666)


Neuroscience Research: Probing CCK-B Receptor Function in Anxiety and Stress-Related Disorders

PD-135666 is ideally suited for preclinical neuroscience studies investigating the role of central CCK-B receptors in the modulation of anxiety, panic, and stress responses. Its exceptional CCK-B potency (IC50 = 0.1 nM) and documented in vivo anxiolytic-like effects make it a robust pharmacological tool for systemic or intracerebroventricular administration in rodent behavioral models such as the elevated plus maze, light-dark box, and fear conditioning paradigms . Its high selectivity over CCK-A receptors (300-fold) ensures that observed behavioral effects can be confidently attributed to central CCK-B blockade rather than peripheral CCK-A-mediated actions .

Gastrointestinal Pharmacology: Dissecting CCK-B-Mediated Gastric Functions

The compound is a valuable reagent for ex vivo and in vivo studies of gastric physiology, specifically for delineating the role of CCK-B/gastrin receptors in regulating gastric acid secretion, mucosal cell proliferation, and gastric emptying. Its high affinity for the CCK-B receptor enables potent antagonism of gastrin-mediated signaling pathways in isolated gastric gland preparations or perfused stomach models. The clear differentiation in selectivity from the CCK-A-preferring enantiomer PD-140548 (CCK-A IC50 = 2.8 nM) allows researchers to design controlled experiments that isolate CCK-B-specific effects on gastric function .

Oncology Research: Investigating CCK-B Receptor Signaling in Tumor Biology

Given the established role of gastrin and CCK-B receptor signaling in the proliferation of certain cancers, including pancreatic, colorectal, and small cell lung cancer, PD-135666 serves as a critical chemical probe for in vitro oncology research. Its high potency (IC50 = 0.1 nM) allows for effective blockade of CCK-B-mediated mitogenic signaling at low nanomolar concentrations in cell culture models. The use of PD-135666 can help elucidate the contribution of autocrine or paracrine gastrin/CCK loops to tumor cell growth, survival, and migration, providing a foundation for target validation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-135666

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.